B1578949 L-Quinoylalanine

L-Quinoylalanine

Cat. No.: B1578949
M. Wt: 217.24
Attention: For research use only. Not for human or veterinary use.
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Description

L-Quinoylalanine is a specialized amino acid derivative combining the quinoline heterocycle with L-alanine. Quinoline, a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is known for its broad pharmacological applications, including antimicrobial, anticancer, and antimalarial properties .

Properties

Molecular Weight

217.24

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Quinoylalanine belongs to a class of quinoline-amino acid hybrids. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison of this compound and Related Compounds
Compound Structure Key Features Pharmacological Applications References
This compound Quinoline + L-alanine Chiral center, potential for receptor targeting Limited data; hypothesized anticancer
N-Phthalyl-L-alanine Phthalic anhydride + L-alanine Used as a protective group in peptide synthesis Synthetic intermediate, no direct bioactivity
L-Propargylglycine Propargyl group + glycine Inhibitor of cystathionine γ-lyase (antibacterial, anticancer) Enzyme inhibition, metabolic studies
4-Chloro-L-phenylalanine Chlorinated phenyl + alanine Tyrosine hydroxylase inhibitor (used in neurotransmitter studies) Neurological research
Quinoline-4-carboxylic acid Quinoline + carboxylic acid Chelating agent, metal coordination properties Antimalarial (e.g., chloroquine analogs)
Key Differences:

Functional Groups: this compound’s quinoline group distinguishes it from phenylalanine derivatives (e.g., 4-chloro-L-phenylalanine), which lack heterocyclic nitrogen atoms. This difference enhances quinoline’s π-π stacking and metal-binding capabilities .

Bioactivity: While L-Propargylglycine directly inhibits enzymes (e.g., cystathionine γ-lyase), this compound’s mechanism remains underexplored. Its quinoline moiety may interact with DNA topoisomerases or heme groups, akin to antimalarial quinolines . 4-Chloro-L-phenylalanine is primarily a research tool, whereas this compound’s hybrid structure could enable dual functionality (e.g., targeting both amino acid transporters and quinoline-sensitive pathways) .

Synthesis and Stability: Quinoline-amino acid conjugates like this compound likely require multi-step synthesis, including protection/deprotection of reactive groups (e.g., amine in alanine), whereas simpler analogs (e.g., N-phthalyl-L-alanine) are easier to produce . Stability in physiological conditions is unconfirmed for this compound but may be lower than non-heterocyclic analogs due to quinoline’s susceptibility to oxidative metabolism .

Research Findings and Gaps

  • Anticancer Potential: Quinoline derivatives (e.g., chloroquine) show autophagy inhibition and DNA intercalation.
  • Antimicrobial Activity: Quinolines are known for antibacterial effects via gyrase inhibition. This compound’s activity against Gram-negative bacteria (e.g., E. coli) remains untested .
  • Toxicity: The LD50 and metabolic pathways of this compound are unreported, unlike well-studied analogs like L-Propargylglycine .

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